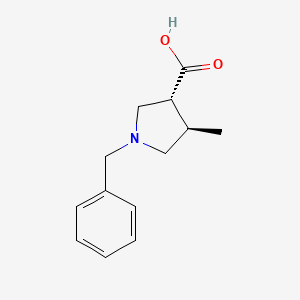![molecular formula C10H10N2O3 B3054512 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione CAS No. 60849-77-6](/img/structure/B3054512.png)
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
Descripción general
Descripción
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione is a chemical compound that contains a total of 26 bonds; 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of hybrid compounds between phenytoin and Oxazepines, Diazepines, and Quinazolin compounds involved three steps: the formation of a Schiff base, cyclization reaction, and alkylation of the phenytoin salt .Molecular Structure Analysis
The molecular structure of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione includes a five-membered imidazolidine ring and a six-membered phenyl ring. The compound also contains a hydroxyl group and a primary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione include a molecular weight of 206.2 and a purity of 95%. The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
In Silico and In Vitro Studies
Both computational (in silico) and laboratory-based (in vitro) studies have contributed to our understanding of 5-imidazolinone derivatives. Computational modeling helps predict their interactions with biological targets, while in vitro experiments validate their biological activities.
These diverse applications highlight the versatility of 5-imidazolinone derivatives and underscore their potential in various therapeutic contexts. Future research will continue to explore their mechanisms of action and optimize their clinical utility . If you need further details or have additional questions, feel free to ask!
Mecanismo De Acción
Target of Action
The primary targets of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, inhibiting their function .
Biochemical Pathways
The inhibition of TNKS-1 and TNKS-2 affects various cellular processes .
Result of Action
The molecular and cellular effects of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione’s action are primarily related to its inhibitory effect on TNKS-1 and TNKS-2 . This inhibition can potentially disrupt cellular processes, particularly those related to cancer .
Propiedades
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-5-6-1-3-7(4-2-6)8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJDCWIPLQBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608778 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60849-77-6 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B3054431.png)
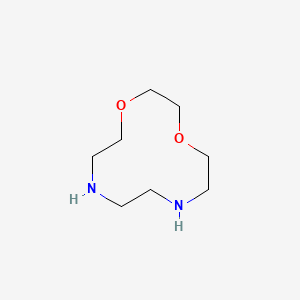
![1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-](/img/structure/B3054435.png)
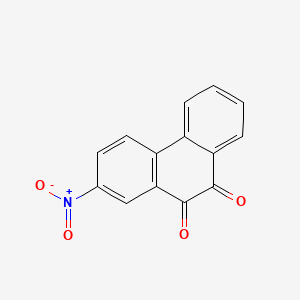
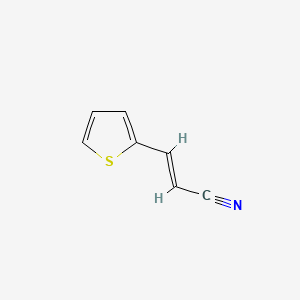
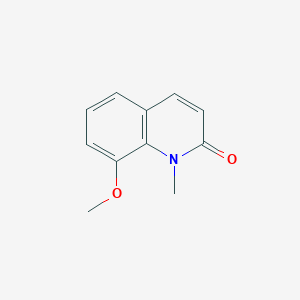
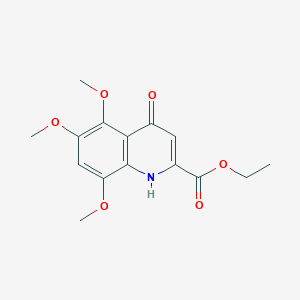

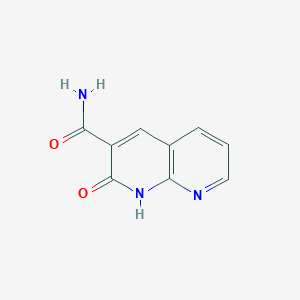
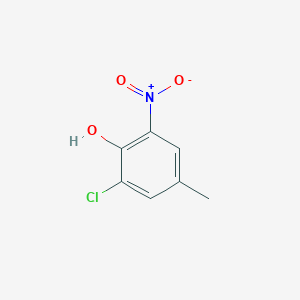
![1-[(4-Ethenylphenyl)methyl]-pyrrolidine](/img/structure/B3054451.png)
